molecular formula C21H14ClN3O2 B12211822 4-{[4-(4-Chlorophenyl)quinazolin-2-yl]amino}benzoic acid

4-{[4-(4-Chlorophenyl)quinazolin-2-yl]amino}benzoic acid

Cat. No.: B12211822
M. Wt: 375.8 g/mol
InChI Key: VANLIMJIUJTFBD-UHFFFAOYSA-N
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Description

4-{[4-(4-Chlorophenyl)quinazolin-2-yl]amino}benzoic acid is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-Chlorophenyl)quinazolin-2-yl]amino}benzoic acid typically involves the reaction of 4-chloroaniline with 2-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions . The resulting intermediate is then subjected to further reactions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-Chlorophenyl)quinazolin-2-yl]amino}benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

4-{[4-(4-Chlorophenyl)quinazolin-2-yl]amino}benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[4-(4-Chlorophenyl)quinazolin-2-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation . Additionally, the compound may interfere with bacterial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate
  • 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one
  • 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one

Uniqueness

4-{[4-(4-Chlorophenyl)quinazolin-2-yl]amino}benzoic acid is unique due to its specific structural features, which confer distinct biological activities. Unlike some similar compounds, it has shown a broad spectrum of antimicrobial and anticancer activities, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C21H14ClN3O2

Molecular Weight

375.8 g/mol

IUPAC Name

4-[[4-(4-chlorophenyl)quinazolin-2-yl]amino]benzoic acid

InChI

InChI=1S/C21H14ClN3O2/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)24-21(25-19)23-16-11-7-14(8-12-16)20(26)27/h1-12H,(H,26,27)(H,23,24,25)

InChI Key

VANLIMJIUJTFBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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